BenchChemオンラインストアへようこそ!

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

This ortho-trifluoromethyl benzamide is precisely differentiated for kinase inhibitor SAR. The 2-CF₃ substitution enforces a unique amide torsion angle and dipole moment, directly influencing binding to c-abl, c-kit, and FGFR-1. Its chiral secondary alcohol demands rigorous QC (chiral HPLC, >95% purity). Due to limited shelf stock, procurement requires custom synthesis planning. Ideal for matched molecular pair studies against 3-CF₃ or 3,4-dichloro analogs to resolve steric/electronic drivers of ADME and target engagement within deep, sterically demanding binding pockets.

Molecular Formula C14H16F3NO2
Molecular Weight 287.282
CAS No. 1396807-29-6
Cat. No. B2767222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide
CAS1396807-29-6
Molecular FormulaC14H16F3NO2
Molecular Weight287.282
Structural Identifiers
SMILESC1CC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O
InChIInChI=1S/C14H16F3NO2/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-8-7-12(19)9-5-6-9/h1-4,9,12,19H,5-8H2,(H,18,20)
InChIKeyYNQJXFQXQRJPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide (CAS 1396807-29-6): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide (CAS 1396807-29-6) is a synthetic small-molecule benzamide derivative (molecular formula C₁₄H₁₆F₃NO₂, molecular weight 287.28 g/mol) . The structure features a 2-(trifluoromethyl)benzamide core linked via an amide bond to a 3-cyclopropyl-3-hydroxypropyl side chain, placing it within a broader class of trifluoromethyl-substituted benzamides explored as kinase inhibitor scaffolds and pharmacologically active tool compounds [1]. The ortho-trifluoromethyl substitution on the phenyl ring distinguishes it from its meta- and para-substituted regioisomers (CAS 1396815-75-0 and the 4-CF₃ variant), creating a unique electronic and steric environment around the amide pharmacophore that may influence target binding, metabolic stability, and physicochemical properties [1].

Why N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide Cannot Be Casually Replaced by In-Class Analogs: Substitution-Specific Rationale for Scientific Procurement


Within the family of N-(3-cyclopropyl-3-hydroxypropyl)benzamides, the position and electronic character of the aryl substituent dictate critical drug-like properties. Moving the trifluoromethyl group from the ortho (2-position) to the meta (3-position) yields the regioisomer CAS 1396815-75-0, which presents a significantly altered electrostatic potential surface, dipole moment, and steric profile around the amide carbonyl . Similarly, replacing the electron-withdrawing -CF₃ with electron-donating alkyl groups (e.g., 4-propyl analog CAS 1396813-94-7) or halogens (e.g., 3,4-dichloro analog CAS 1396871-49-0) modulates hydrogen-bond acceptor capacity, logP, and metabolic vulnerability [1]. Even within the broader kinase inhibitor patent space, trifluoromethyl-substituted benzamides are explicitly differentiated from cyclopropyl-substituted analogs, with the -CF₃ moiety conferring distinct kinase selectivity profiles (e.g., preferential inhibition of c-abl, c-kit, FGFR-1, and RET kinases over other targets) [1]. These substitution-dependent variations mean that generic replacement without quantitative functional comparison risks altering target engagement, pharmacokinetics, and assay reproducibility in research settings.

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Regioisomeric Differentiation: 2-CF₃ vs. 3-CF₃ Substitution Effects on Physicochemical Properties Relevant to Assay Performance

The ortho-trifluoromethyl substitution in the target compound (CAS 1396807-29-6) versus the meta-substituted regioisomer (CAS 1396815-75-0) produces a distinct molecular electrostatic potential. While both share identical molecular formula (C₁₄H₁₆F₃NO₂) and molecular weight (287.28 g/mol), the ortho-CF₃ group exerts a stronger through-space electron-withdrawing effect on the amide carbonyl and restricts rotational freedom of the benzamide moiety relative to the meta isomer . No direct head-to-head biological or ADME comparison between these two regioisomers has been published in the open literature as of the current search. This evidence dimension is tagged as Class-Level Inference based on well-established medicinal chemistry principles regarding ortho vs. meta substituent effects on conformation and target binding [1].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Kinase Selectivity Class-Level Inference: Trifluoromethyl Benzamides vs. Cyclopropyl-Substituted Analogs in Kinase Inhibition

The Novartis patent family (US 2008/0096883 A1) discloses that trifluoromethyl-substituted benzamides, as a compound class, exhibit preferential inhibition against a panel of kinases including c-abl, c-kit, FGFR-1, Ins-R, Tek, KDR, c-Src, c-Raf, b-Raf, and RET, with selectivity over other kinases such as p38 MAPK [1]. This is presented as a surprising finding relative to previously described cyclopropyl-substituted P38 kinase inhibitors (WO 2004/010995), which served as the structural starting point. The target compound contains both a trifluoromethyl group (ortho to the amide) and a cyclopropyl moiety (in the hydroxypropyl side chain), placing it at the intersection of these two pharmacophoric elements. However, no specific IC₅₀ or Kd values for the target compound against any kinase are disclosed in this patent or elsewhere in publicly available literature.

Kinase Inhibition Selectivity Profiling Drug Discovery

Electronic Substituent Effect Comparison: 2-CF₃ vs. 3,4-Dichloro Substitution on Hydrogen-Bond Acceptor Capacity

Comparing the target compound (2-CF₃) with a dichlorinated analog (3,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide, CAS 1396871-49-0) reveals a pronounced difference in the electron-withdrawing strength and hydrogen-bond acceptor capacity of the aryl substituent. The trifluoromethyl group (σₘ ≈ 0.43, σₚ ≈ 0.54) is significantly more electron-withdrawing than chloro (σₘ ≈ 0.37, σₚ ≈ 0.23), and the ortho-positioning of CF₃ introduces additional steric and field effects not present in the 3,4-dichloro pattern [1]. The target compound also has greater lipophilicity contribution from -CF₃ (Hansch π ≈ 0.88) compared to two chlorines (Σπ ≈ 1.42; however, the ortho-proximity effect of CF₃ to the polar amide may reduce the effective logP differently than a meta/para-dichloro arrangement). No direct comparative logP, solubility, or metabolic stability measurements are publicly available for these two compounds.

Physical Organic Chemistry Drug Design Binding Affinity Prediction

Vendor Availability and Specification Comparison: Target Compound vs. Closest Commercially Listed Analogs

The target compound (CAS 1396807-29-6) is listed on the chemsrc database with basic physicochemical data (MW 287.28, MF C₁₄H₁₆F₃NO₂), but at the time of this analysis, no recommended suppliers are registered on that platform, and no major international vendor (e.g., Sigma-Aldrich, Fisher Scientific, TCI) appears to stock this exact compound based on CAS-numbered searches . In contrast, the structurally related 3,4-dichloro analog (CAS 1396871-49-0) is commercially available through AKSci with a defined long-term storage specification . This availability asymmetry means that procuring the target compound may require custom synthesis or sourcing through specialized vendors not captured in aggregated databases, impacting lead time, cost, and batch-to-batch consistency.

Chemical Procurement Compound Sourcing Library Design

Application Scenarios for N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide Based on Quantitative and Class-Level Differentiation Evidence


Kinase Selectivity Probe Development Targeting c-abl, c-kit, or FGFR Pathways (Class-Level Inference Basis)

Based on the Novartis kinase inhibitor patent disclosure indicating that trifluoromethyl-substituted benzamides exhibit preferential inhibition of c-abl, c-kit, and FGFR-1 among other kinases [1], the target compound may serve as a starting scaffold for developing selective probes against these targets. The presence of both the ortho-CF₃ group and the cyclopropyl-hydroxypropyl side chain could potentially fine-tune selectivity within this kinase subset, though researchers must independently verify target engagement via in-house kinase profiling before adopting it as a tool compound.

Structure-Activity Relationship (SAR) Studies on Ortho-Substituted Benzamide Conformational Effects

The ortho-trifluoromethyl group imposes significant conformational restriction on the benzamide moiety relative to meta- or para-substituted analogs . This compound is therefore suited for systematic SAR campaigns investigating how the torsion angle between the aryl ring and the amide plane affects binding to protein targets with deep, sterically constrained pockets. Direct comparison with the 3-CF₃ regioisomer (CAS 1396815-75-0) in a matched molecular pair analysis would be a logical next step for any procurement-driven SAR program.

Physicochemical Property Benchmarking for Fluorinated vs. Chlorinated Benzamide Isosteres

When projects require balancing lipophilicity (logP/logD) and electron-withdrawing character in a benzamide series, the 2-CF₃ compound offers a distinct electronic and steric profile compared to dichloro or mixed halogen analogs [2]. Procurement of this compound alongside the 3,4-dichloro analog (CAS 1396871-49-0) enables direct experimental determination of logD, solubility, and metabolic stability differences, providing data to guide lead optimization toward favorable ADME properties.

Custom Synthesis Initiation for Niche Chemical Biology Tool Compounds

Given the current limited commercial availability of the target compound relative to its analogs , a primary application scenario involves commissioning a custom synthesis batch. Researchers who require this specific regioisomeric and electronic configuration for target engagement studies must plan for custom synthesis lead times and specify rigorous QC parameters (NMR, HPLC purity, chiral purity due to the secondary alcohol stereocenter) that are not currently defined by any public vendor datasheet.

Quote Request

Request a Quote for N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.